Mocetinostat (CAS 726169-73-9) is an orally bioavailable aminophenyl benzamide derivative with sub-micromolar potency that selectively inhibits Class I (HDAC1, 2, 3) and Class IV (HDAC11) histone deacetylases. Unlike broad-spectrum hydroxamate-based inhibitors, Mocetinostat utilizes a benzamide zinc-binding group (ZBG) that confers strict isotype selectivity, preventing the off-target inhibition of Class IIb enzymes such as HDAC6[1]. This structural differentiation provides extended metabolic stability, a 4.5-fold longer plasma half-life compared to standard hydroxamates, and sustained pharmacodynamic effects, making it a preferred precursor and reference standard for targeted epigenetic modulation assays and selective anti-neoplastic drug development workflows [2].
Substituting Mocetinostat with common pan-HDAC inhibitors, such as Vorinostat (SAHA) or Trichostatin A, fundamentally alters the experimental and therapeutic profile. Hydroxamate-based generic alternatives utilize a bidentate zinc-chelating motif that unselectively binds across all 11 zinc-dependent HDAC isozymes, leading to widespread off-target effects, including tubulin hyperacetylation via HDAC6 inhibition [1]. Furthermore, hydroxamates suffer from rapid systemic clearance and immediate reversal of histone acetylation upon drug removal. In contrast, Mocetinostat’s benzamide core restricts active-site access to specific isotypes and demonstrates time-dependent, sustained enzyme inhibition that persists for at least 24 hours after compound washout, rendering pan-inhibitors unsuitable for assays requiring durable, isotype-specific transcriptional regulation[2].
In cell-free recombinant enzyme assays, Mocetinostat demonstrates sub-micromolar potency against Class I targets, with an IC50 of 0.15 µM for HDAC1, while exhibiting no inhibitory activity against HDAC6 (IC50 > 10 µM) [1]. In direct comparison, the hydroxamate baseline Vorinostat (SAHA) acts as a pan-inhibitor, potently inhibiting HDAC6 with an IC50 of 28 nM alongside HDAC1 (IC50 ~348 nM)[2].
| Evidence Dimension | HDAC1 vs. HDAC6 IC50 values |
| Target Compound Data | Mocetinostat: HDAC1 IC50 = 0.15 µM; HDAC6 IC50 > 10 µM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC50 = 0.348 µM; HDAC6 IC50 = 0.028 µM |
| Quantified Difference | >66-fold selectivity for HDAC1 over HDAC6 for Mocetinostat, whereas SAHA favors HDAC6. |
| Conditions | Cell-free homogeneous fluorescence release assay using purified recombinant HDAC enzymes. |
Procurement of Mocetinostat is critical for researchers needing to isolate Class I HDAC-driven epigenetic mechanisms without confounding cytoplasmic toxicity from HDAC6-mediated tubulin acetylation.
The structural class of the zinc-binding group significantly impacts the metabolic stability of HDAC inhibitors. Clinical pharmacokinetic profiling demonstrates that Mocetinostat, utilizing an aminophenyl benzamide core, achieves an elimination half-life (t1/2) of approximately 9 hours in plasma [1]. By contrast, the hydroxamate-based comparator Vorinostat (SAHA) undergoes rapid metabolism, resulting in a significantly shorter half-life of approximately 2 hours [2].
| Evidence Dimension | Plasma elimination half-life (t1/2) |
| Target Compound Data | Mocetinostat: t1/2 = ~9 hours |
| Comparator Or Baseline | Vorinostat (SAHA): t1/2 = ~2 hours |
| Quantified Difference | 4.5-fold increase in plasma half-life for the benzamide derivative. |
| Conditions | In vivo pharmacokinetic analysis in human subjects. |
The extended half-life of Mocetinostat reduces dosing frequency and ensures stable, continuous target engagement in prolonged in vivo models, streamlining laboratory workflows compared to rapidly cleared hydroxamates.
Mocetinostat exhibits a distinct kinetic binding profile that results in prolonged target engagement. In ex vivo peripheral white blood cell assays and in vitro cell models, the HDAC inhibitory activity of Mocetinostat is time-dependent and remains sustained for at least 24 hours following drug removal and media washout [1]. In contrast, inhibition by the pan-HDAC inhibitor Vorinostat (SAHA) is rapidly reversed upon drug removal, failing to maintain long-term histone hyperacetylation [1].
| Evidence Dimension | Duration of sustained HDAC inhibition post-washout |
| Target Compound Data | Mocetinostat: Sustained inhibition for ≥ 24 hours |
| Comparator Or Baseline | Vorinostat (SAHA): Rapid reversal of inhibition post-washout |
| Quantified Difference | Mocetinostat maintains target blockade for days post-exposure, whereas SAHA effects dissipate rapidly. |
| Conditions | Ex vivo peripheral white blood cells and in vitro A549 cell washout assays. |
For longitudinal epigenetic studies or cell-cycle blockade assays, Mocetinostat provides durable transcriptional modulation without requiring continuous compound perfusion, simplifying complex cell culture workflows.
The superior HDAC1 affinity of Mocetinostat translates to enhanced cellular potency in specific hematological malignancy models. In a panel of Hodgkin Lymphoma (HL) cell lines evaluated over 72 hours, Mocetinostat achieved IC50 values ranging from 0.6 to 0.9 µM[1]. In the same assay, the comparator Vorinostat (SAHA) required significantly higher concentrations, yielding IC50 values between 1.8 and 2.8 µM [1]. Furthermore, at 1 µM concentration, Mocetinostat induced apoptosis in 59% of cells compared to only 28% for Vorinostat [1].
| Evidence Dimension | In vitro antiproliferative IC50 and apoptosis induction |
| Target Compound Data | Mocetinostat: IC50 = 0.6–0.9 µM; 59% apoptosis at 1 µM |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 = 1.8–2.8 µM; 28% apoptosis at 1 µM |
| Quantified Difference | 2- to 4-fold lower IC50 and >2-fold higher apoptosis induction for Mocetinostat. |
| Conditions | 72-hour MTS viability assay and 48-hour Annexin-V/PI FACS analysis in HL cell lines. |
Procurement of Mocetinostat over pan-inhibitors provides a more potent and specific tool for driving apoptosis in Class I HDAC-dependent hematological cancer models.
Due to its >66-fold selectivity for HDAC1 over HDAC6, Mocetinostat is the optimal reference standard for screening assays designed to isolate nuclear histone acetylation (Class I) from cytoplasmic tubulin acetylation (Class IIb)[1].
Leveraging its extended 9-hour half-life and sustained post-washout target engagement, Mocetinostat is highly suited for prolonged in vivo tumor models where minimizing dosing frequency and maintaining steady-state target blockade are critical [2].
As a structurally validated aminophenyl benzamide, Mocetinostat serves as a critical chemical precursor and structural benchmark in medicinal chemistry workflows aiming to design next-generation HDAC inhibitors that avoid the metabolic instability and off-target metal chelation typical of hydroxamic acids[3].
Irritant;Health Hazard